Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with ethyl 2-cyano-3-oxobutanoate, followed by cyclization with hydroxylamine . The reaction conditions often require refluxing in methanol or ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: Another isoxazole derivative with similar structural features.
Methyl 5-phenylisoxazole-3-carboxylate: A related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
Methyl 5-Amino-3-cyclohexylisoxazole-4-carboxylate is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 5-amino-3-cyclohexyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h7H,2-6,12H2,1H3 |
InChI Key |
OFNOTQSGHUNEAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.